2-Methanesulfonyl-5-nitrobenzaldehyde chemical structure and physical properties
2-Methanesulfonyl-5-nitrobenzaldehyde chemical structure and physical properties
An In-depth Technical Guide to 2-Methanesulfonyl-5-nitrobenzaldehyde: Structure, Properties, and Synthesis
Introduction
2-Methanesulfonyl-5-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a methanesulfonyl group and a nitro group on the benzene ring. These electron-withdrawing groups significantly influence the reactivity of the aldehyde and the aromatic system, making it a potentially valuable, albeit not widely documented, intermediate in organic synthesis. Its structural motifs suggest a role as a precursor for a variety of complex molecules, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical structure, predicted physical properties, a proposed synthetic pathway, and its potential applications in research and drug development.
Chemical Structure and Identification
The molecular structure of 2-Methanesulfonyl-5-nitrobenzaldehyde consists of a benzaldehyde core substituted at the C2 position with a methanesulfonyl group (-SO₂CH₃) and at the C5 position with a nitro group (-NO₂).
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Molecular Formula: C₈H₇NO₅S
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Molecular Weight: 229.21 g/mol
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IUPAC Name: 2-(Methylsulfonyl)-5-nitrobenzaldehyde
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CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound.
The presence of the strongly electron-withdrawing nitro and methanesulfonyl groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups.
Predicted Physical Properties
Direct experimental data for the physical properties of 2-Methanesulfonyl-5-nitrobenzaldehyde are not widely available. However, we can estimate its properties based on structurally similar compounds such as 2-chloro-5-nitrobenzaldehyde and 2-methyl-5-nitrobenzaldehyde.
| Property | Predicted Value | Basis for Prediction |
| Appearance | Pale yellow to yellow crystalline solid | Aromatic nitro compounds are often colored. The related 2-chloro-5-nitrobenzaldehyde is a yellow solid. |
| Melting Point | Expected to be a solid with a melting point likely in the range of 100-150 °C | The melting point of 2-chloro-5-nitrobenzaldehyde is 75-77 °C. The larger and more polar sulfonyl group would likely lead to stronger intermolecular forces and a higher melting point. |
| Boiling Point | High boiling point, likely > 250 °C, with probable decomposition. | Aromatic aldehydes with multiple functional groups tend to have high boiling points. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, acetone, and ethyl acetate. | The polar functional groups will impart some solubility in polar solvents. The related 2-chloro-5-nitrobenzaldehyde is soluble in organic solvents. |
| pKa | The aldehyde proton is not acidic. The aromatic protons are not significantly acidic. | Standard for benzaldehyde derivatives. |
Proposed Synthesis: Nucleophilic Aromatic Substitution
A plausible and efficient route for the synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach utilizes the commercially available 2-chloro-5-nitrobenzaldehyde as the starting material. The chloro group at the 2-position, activated by the ortho-aldehyde and para-nitro electron-withdrawing groups, is susceptible to displacement by a sulfur nucleophile.
Reaction Scheme:
2-chloro-5-nitrobenzaldehyde reacts with sodium methanesulfinate in a polar aprotic solvent to yield 2-Methanesulfonyl-5-nitrobenzaldehyde.
Experimental Protocol
This protocol is based on established methods for nucleophilic aromatic substitution reactions involving sulfinate salts.
Materials:
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2-Chloro-5-nitrobenzaldehyde
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Sodium methanesulfinate (CH₃SO₂Na)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in a suitable volume of anhydrous DMSO or DMF.
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Addition of Nucleophile: To the stirred solution, add sodium methanesulfinate (1.2 to 1.5 equivalents).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
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Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
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Washing: Combine the organic layers and wash with deionized water, followed by brine to remove the solvent and any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Methanesulfonyl-5-nitrobenzaldehyde.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.
Causality Behind Experimental Choices
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Choice of Solvent: Polar aprotic solvents like DMSO and DMF are ideal for SNAᵣ reactions as they can solvate the cation (Na⁺) while leaving the nucleophile (methanesulfinate anion) relatively unsolvated and highly reactive.
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Temperature: Heating is necessary to overcome the activation energy of the reaction. The temperature is kept below the decomposition point of the reactants and products.
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Excess Nucleophile: A slight excess of sodium methanesulfinate is used to ensure the complete consumption of the starting material.
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Aqueous Work-up: Pouring the reaction mixture into water precipitates the organic product, separating it from the high-boiling point solvent and inorganic salts.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde.
Potential Applications in Drug Development
While specific applications for 2-Methanesulfonyl-5-nitrobenzaldehyde are not documented, its structure suggests several potential uses in medicinal chemistry and drug discovery.
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Intermediate for Heterocyclic Synthesis: The aldehyde group is a versatile functional handle for constructing various heterocyclic rings through condensation reactions with amines, hydrazines, and other nucleophiles. Many FDA-approved drugs contain heterocyclic scaffolds.
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Precursor to Biologically Active Molecules: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up a pathway to a wide array of derivatives. For instance, related nitroaromatic compounds are used in the synthesis of Schiff bases and other compounds with potential antimicrobial and anticancer activities.[1]
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Building Block for Kinase Inhibitors: The substituted benzaldehyde scaffold is present in numerous kinase inhibitors and other targeted therapies. The specific substitution pattern of 2-Methanesulfonyl-5-nitrobenzaldehyde could offer unique interactions with protein binding sites.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Methanesulfonyl-5-nitrobenzaldehyde. However, based on the known hazards of related aromatic nitro compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Hazards: Aromatic nitro compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.[2] Some nitroaromatic compounds may also have long-term health effects.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
Conclusion
2-Methanesulfonyl-5-nitrobenzaldehyde represents a potentially valuable, though under-explored, building block for organic synthesis. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The unique electronic properties conferred by its functional groups make it an attractive candidate for the development of novel compounds in the pharmaceutical and material science industries. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.
References
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Royal Society of Chemistry. (2022). EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. Chemical Science. DOI:10.1039/D2SC06087F. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
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PrepChem. Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. Available at: [Link]
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PubChem. 2-Methyl-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. 2-methyl-5-nitrobenzaldehyde (C8H7NO3). Available at: [Link]
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
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Wikipedia. 2-Nitrobenzaldehyde. Available at: [Link]
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ARKIVOC. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]
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